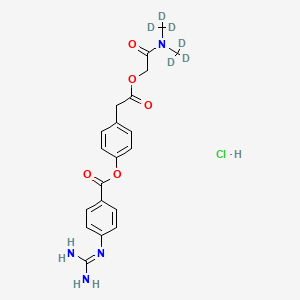

Camostat-d6 (hydrochloride)

Description

Significance of Isotopic Labeling in Chemical Biology and Pharmaceutical Sciences

Isotopic labeling is a technique that involves the incorporation of isotopes, which are variants of a chemical element with a different number of neutrons, into molecules. researchgate.netevitachem.com This substitution acts as a tracer, allowing researchers to follow the path of a molecule through complex biological systems without significantly altering its chemical properties. researchgate.netevitachem.com Both stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), and radioactive isotopes, like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), are utilized. researchgate.net

In pharmaceutical research, isotopic labeling is invaluable for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. researchgate.net By tracking the isotopically labeled compound, scientists can gain precise insights into its metabolic fate, identify its metabolites, and understand its interaction with biological targets. researchgate.netcaymanchem.com This detailed understanding is crucial for optimizing drug design, ensuring efficacy, and identifying potential safety concerns. researchgate.netnimbu.io

Fundamental Principles and Applications of Deuteration in Drug Discovery and Development

Deuteration is the specific substitution of hydrogen atoms with deuterium atoms in a molecule. drugbank.com This seemingly minor change, the addition of a neutron, can have a profound impact on the molecule's metabolic stability due to the kinetic isotope effect (KIE). drugbank.comnih.gov The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, requiring more energy to be broken. nih.govveeprho.com Consequently, metabolic reactions that involve the cleavage of a C-H bond can be significantly slowed down when a C-D bond is present at that position. nih.govpatsnap.com

This principle is strategically applied in drug development to protect metabolically vulnerable sites, often referred to as "soft spots," in a drug molecule. asm.org By selectively replacing hydrogen with deuterium at these sites, the rate of metabolism can be reduced. asm.orgpeerj.com

The primary application of deuteration in drug discovery is to favorably alter the pharmacokinetic profile of a drug.

By slowing the rate of metabolic breakdown, deuteration can lead to a more stable compound in biological systems. nih.govpeerj.com This increased metabolic stability often translates to a longer biological half-life, meaning the drug remains in the body for a longer period at therapeutic concentrations. nih.govselleckchem.com This can be particularly advantageous for drugs that are otherwise rapidly metabolized and cleared from the body.

Beyond its therapeutic applications, deuteration serves as a critical tool for mechanistic studies in chemical biology. nih.govinvivochem.cn The kinetic isotope effect can be used to determine whether the cleavage of a C-H bond is the rate-limiting step in a particular enzymatic reaction. veeprho.compatsnap.com This information provides valuable insights into the mechanism of drug metabolism and the nature of drug-target interactions. nih.gov Deuterated compounds are also widely used as internal standards in analytical techniques like mass spectrometry for the precise quantification of the non-deuterated drug in biological samples. veeprho.comcaymanchem.com

Camostat-d6 (hydrochloride): A Case Study

Camostat-d6 (hydrochloride) is the deuterated analog of camostat (B1201512), a serine protease inhibitor. evitachem.com The deuteration in Camostat-d6 is located on the two methyl groups of the N,N-dimethylcarbamoylmethyl moiety. veeprho.comcaymanchem.com

Chemical Structure of Camostat-d6 (hydrochloride)

Molecular Formula: C₂₀H₁₆D₆N₄O₅ • HCl caymanchem.com

Molecular Weight: 440.9 g/mol caymanchem.com

CAS Number: 2930627-60-2 caymanchem.com

Camostat itself is known to be rapidly metabolized in the body. It is a prodrug that is quickly hydrolyzed by esterases into its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), also known as FOY-251. patsnap.comnih.gov GBPA is then further metabolized to the inactive 4-guanidinobenzoic acid (GBA). nih.govnih.gov This rapid metabolism means that camostat itself is often undetectable in plasma after administration. nimbu.io

The deuteration in Camostat-d6 is strategically placed on the dimethylamino group. While specific preclinical data comparing the pharmacokinetics of Camostat-d6 to camostat is not extensively available in public literature, the primary purpose of this deuteration is to increase its metabolic stability. By strengthening the bonds on the methyl groups, the hydrolysis of the amide is expected to be slowed, potentially leading to a longer half-life and altered pharmacokinetic profile compared to its non-deuterated counterpart. Camostat-d6 (hydrochloride) is primarily utilized as an internal standard for the accurate quantification of camostat in biological matrices during pharmacokinetic studies, a role that leverages its mass difference from the parent compound. veeprho.comcaymanchem.com

Below is a table summarizing the pharmacokinetic parameters of the non-deuterated camostat's active metabolite, GBPA, in humans, which serves as a baseline for understanding the compound's behavior in vivo.

Pharmacokinetic Parameters of Camostat's Active Metabolite (GBPA) in Humans

| Parameter | Value |

|---|---|

| Cmax (Maximum Concentration) | 87.1 ± 29.5 ng/mL |

| Tmax (Time to Maximum Concentration) | 40 min |

| AUC (Area Under the Curve) | 10,400 ± 1,400 ng*min/mL |

| Clearance | 4.5-7.3 mL/min/kg |

| Biological Half-Life | 3.8-4.7 h |

Data sourced from DrugBank for the active metabolite of camostat mesylate following a 200mg oral dose. drugbank.cominvivochem.cn

Enhanced Metabolic Stability and Half-Life Prolongation in Preclinical Systems

Role in Analytical Method Development and Quantification

In the realm of analytical science, particularly in bioanalysis, deuterated compounds are indispensable for developing robust and accurate quantification methods. walshmedicalmedia.com Their primary role is to serve as internal standards (IS) in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgchromatographyonline.com An internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added in a known quantity to every sample, including calibrators and unknown specimens, before sample processing. chromatographyonline.com

The purpose of an internal standard is to correct for the variability and potential loss of the analyte during the multiple steps of a bioanalytical method, such as sample extraction, handling, and injection into the analytical instrument. chromatographyonline.com Because the internal standard and the analyte behave almost identically during these procedures, any variation will affect both compounds proportionally. chromatographyonline.com Calibration is then based on the ratio of the analytical response of the target analyte to the response of the internal standard, rather than the absolute response of the analyte alone. chromatographyonline.com This ratiometric approach significantly improves the precision and accuracy of the measurement. nih.gov

Camostat-d6 (hydrochloride) is the deuterium-labeled version of Camostat. veeprho.com It is specifically designed and used as an internal standard for the accurate quantification of Camostat and its metabolites in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.com

Research Findings and Application

The key advantage of using a stable isotope-labeled compound like Camostat-d6 as an internal standard is that it co-elutes with the unlabeled analyte (Camostat) during chromatography but is easily distinguished by its higher mass in the mass spectrometer. This distinction is crucial for precise quantification. veeprho.com This methodology is vital for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. veeprho.comevitachem.com

For instance, in studies analyzing the concentration of Camostat in plasma, reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method. nih.gov The use of a deuterated internal standard like Camostat-d6 is essential for such sensitive assays. mdpi.com Camostat is known to be rapidly metabolized in the body into its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA). nih.govmdpi.comnih.gov Accurate quantification of both the parent drug (if present) and its active metabolites is critical for understanding the drug's behavior and efficacy. nih.govmdpi.com Analytical methods validated using deuterated internal standards are considered robust and suitable for clinical studies that require high sensitivity and reliability. acs.orgmdpi.com The precision, accuracy, and selectivity of these methods often meet the stringent guidelines set by regulatory bodies like the FDA. acs.orgmdpi.com

The table below provides key details about Camostat-d6 (hydrochloride).

Table 1: Compound Details for Camostat-d6 (hydrochloride)| Property | Value |

|---|---|

| Compound Name | Camostat-d6 (hydrochloride) |

| Synonyms | 4-(2-(2-(bis(methyl-d3)amino)-2-oxoethoxy)-2-oxoethyl)phenyl 4-guanidinobenzoate, monohydrochloride bertin-bioreagent.com |

| Primary Application | Internal standard for quantification of Camostat by GC- or LC-MS bertin-bioreagent.com |

| Parent Compound | Camostat veeprho.com |

| Utility | Improves accuracy of mass spectrometry and liquid chromatography for precise quantification of Camostat in biological samples. veeprho.com |

| Research Areas | Pharmacokinetic studies, therapeutic drug monitoring, metabolic research. veeprho.comevitachem.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H23ClN4O5 |

|---|---|

Molecular Weight |

440.9 g/mol |

IUPAC Name |

[4-[2-[2-[bis(trideuteriomethyl)amino]-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride |

InChI |

InChI=1S/C20H22N4O5.ClH/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H/i1D3,2D3; |

InChI Key |

LJMUBVFXGFAKKZ-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.Cl |

Origin of Product |

United States |

Camostat D6 Hydrochloride : a Deuterated Analog for Advanced Research Applications

Purpose and Research Utility of Camostat-d6 as an Isotopic Internal Standard

The primary purpose of Camostat-d6 (hydrochloride) in a research setting is to serve as an isotopic internal standard. bertin-bioreagent.com An internal standard is a compound of known concentration added to an unknown sample to facilitate the accurate quantification of a different target compound, known as the analyte. scispace.com Camostat-d6 is specifically designed for the quantification of Camostat (B1201512) in various biological matrices. veeprho.combertin-bioreagent.com

As a stable isotope-labeled (SIL) internal standard, Camostat-d6 is considered the gold standard for quantitative assays. scispace.comnih.gov Its utility stems from its chemical and physical behavior being nearly identical to that of the parent compound, Camostat. nih.gov This similarity ensures that both the analyte (Camostat) and the internal standard (Camostat-d6) behave in the same manner during every step of the analytical process, including extraction from complex matrices, sample cleanup, and injection into the analytical instrument. By tracking the signal of the known quantity of Camostat-d6, researchers can correct for any analyte loss or variability that may occur, thereby ensuring the integrity and accuracy of the final measurement. scispace.comcrimsonpublishers.com

Application in Quantitative Bioanalytical Methodologies for Parent Compound Analysis

Camostat-d6 (hydrochloride) is a critical tool in quantitative bioanalytical methods, which are techniques used to measure the concentration of a drug or its metabolites in biological fluids such as blood, plasma, or urine. veeprho.com The accurate determination of the parent compound, Camostat, is essential for understanding its behavior in a biological system. nih.gov

Precision and Accuracy Enhancement in Mass Spectrometry (LC-MS, GC-MS)

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), is a powerful analytical method renowned for its high sensitivity and selectivity. scispace.comojp.gov However, the analytical process can be subject to variability from multiple sources, including sample matrix effects, ion suppression in the MS source, and inconsistencies in sample preparation and injection volume. scispace.comnih.gov

The use of Camostat-d6 as an internal standard is intended to mitigate these issues. bertin-bioreagent.com Because it co-elutes with the parent Camostat during chromatography and experiences nearly identical ionization efficiency in the mass spectrometer's source, any variations affecting the analyte will also affect the internal standard in the same proportion. scispace.com The mass spectrometer can differentiate between the two compounds due to the mass difference imparted by the six deuterium (B1214612) atoms. Quantification is therefore based on the ratio of the analyte's signal to the internal standard's signal, rather than the absolute signal of the analyte alone. This ratiometric approach cancels out many potential errors, leading to a significant improvement in the precision and accuracy of the measurement. veeprho.comcrimsonpublishers.com

| Property | Camostat | Camostat-d6 (hydrochloride) | Significance in Mass Spectrometry |

|---|---|---|---|

| Chemical Formula | C20H22N4O5 | C20H16D6N4O5 · HCl | The incorporation of 6 deuterium (D) atoms results in a higher molecular weight for the internal standard. |

| Molecular Weight | 398.4 g/mol | 404.5 g/mol (Free Base) | The mass difference allows the mass spectrometer to detect and distinguish between the analyte and the internal standard simultaneously. |

| Elution Profile | Nearly Identical | Nearly Identical | Ensures both compounds experience the same conditions during sample processing and analysis, which is crucial for accurate correction. nih.gov |

Reliability in Preclinical Pharmacokinetic and Metabolic Research Investigations

Preclinical pharmacokinetic (PK) studies are fundamental to drug development, investigating how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. hwb.gov.inresearchgate.net These studies rely on the accurate measurement of drug concentrations in biological samples over time to construct a pharmacokinetic profile. nih.gov

Camostat is known to be highly unstable in biological samples like plasma, where it is rapidly hydrolyzed by esterase enzymes into its metabolites, including 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA). nih.govresearchgate.net This instability presents a significant challenge for accurate quantification, as the compound can degrade during sample collection, storage, and processing. researchgate.net

| Time Point (Hours) | Analyte (Camostat) Raw Signal | Internal Standard (Camostat-d6) Raw Signal | Signal Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

|---|---|---|---|---|

| 0.5 | 85000 | 98000 | 0.867 | 86.7 |

| 1.0 | 62000 | 97500 | 0.636 | 63.6 |

| 2.0 | 31000 | 98200 | 0.316 | 31.6 |

| 4.0 | 9500 | 97800 | 0.097 | 9.7 |

| This table illustrates how the stable signal of the internal standard allows for accurate quantification based on the signal ratio, even as the analyte signal decreases over time. |

Molecular and Cellular Mechanisms of Action of Camostat Parent Compound in Research Models

Comprehensive Serine Protease Inhibition Profile and Mechanistic Characterization

Camostat (B1201512) is a synthetic, orally active serine protease inhibitor. patsnap.comnih.gov Its mechanism of action is centered on the inhibition of a wide range of serine proteases, which are enzymes involved in numerous physiological and pathological processes. patsnap.com After oral administration, Camostat is rapidly metabolized into its active form, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), also known as FOY-251, which carries out the inhibitory effects. patsnap.combiorxiv.org Camostat and its active metabolite are broad-spectrum inhibitors, targeting enzymes critical for digestion, blood coagulation, inflammation, and viral protein activation. patsnap.comnih.govasm.org This broad inhibitory profile is the basis for its investigation in various research models. nih.govdrugbank.com

A key target of Camostat is the Transmembrane Protease Serine 2 (TMPRSS2), a cell surface protein essential for the entry of several viruses into host cells. drugbank.compatsnap.comped-mind-institute.de By inhibiting TMPRSS2, Camostat effectively blocks a critical pathway used by these viruses to initiate infection. patsnap.comau.dk Molecular docking studies reveal that Camostat binds strongly within the active site of TMPRSS2, interacting with key catalytic residues such as His296 and Ser441. asm.orgchemrxiv.org This interaction prevents TMPRSS2 from performing its function in activating viral proteins. au.dkrsc.org

The entry of numerous coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), SARS-CoV-2, and Middle East Respiratory Syndrome Coronavirus (MERS-CoV), is dependent on the host cell protease TMPRSS2. ped-mind-institute.deasm.orgasm.org These viruses utilize their spike (S) proteins to bind to cellular receptors like angiotensin-converting enzyme 2 (ACE2). ped-mind-institute.demdpi.com Following receptor binding, the S protein must be cleaved, or "primed," by a host protease to enable the fusion of the viral and cellular membranes, a step required for the viral genome to enter the host cell. drugbank.comau.dk

Camostat has been shown to effectively inhibit this TMPRSS2-dependent entry process. drugbank.comasm.org In research models using human airway epithelial cells (Calu-3), Camostat blocks the entry of SARS-CoV-2. asm.orgpnas.org Similarly, its efficacy has been demonstrated against MERS-CoV, where it inhibits viral entry into Calu-3 and Caco-2 cells. asm.orgpnas.org Studies on SARS-CoV have also shown that Camostat treatment can reduce viral entry by tenfold in Calu-3 cells. spandidos-publications.com This indicates that Camostat's antiviral activity is broad-spectrum against coronaviruses that rely on TMPRSS2 for activation. pnas.org

The primary mechanism by which Camostat prevents viral entry is by inhibiting the TMPRSS2-mediated cleavage of the viral spike protein. drugbank.comau.dk The spike protein of coronaviruses has two subunits, S1 and S2, which are responsible for receptor binding and membrane fusion, respectively. For membrane fusion to occur, the spike protein must be cleaved at the S2' site, a process catalyzed by TMPRSS2 on the cell surface. ped-mind-institute.de

Camostat, by inhibiting TMPRSS2, prevents this essential priming step. drugbank.compatsnap.com Without proper cleavage, the viral spike protein cannot undergo the necessary conformational changes required for membrane fusion, thus halting the infection process before the viral genetic material can enter the host cell. au.dk This mechanism has been confirmed in studies where Camostat effectively blocks SARS-CoV-2 S protein-driven entry in TMPRSS2-expressing cells. pnas.orgpnas.org

By blocking viral entry, Camostat effectively reduces viral replication in in vitro models. au.dkspandidos-publications.com In studies using Calu-3 human lung cells infected with SARS-CoV-2, treatment with Camostat resulted in a significant reduction in the production of new viral particles. netascientific.comcaymanchem.com For instance, a 13-fold decrease in SARS-CoV replication was observed in Calu-3 cells treated with Camostat. spandidos-publications.com Similarly, the compound has been shown to inhibit the replication of influenza viruses in primary cultures of human tracheal epithelial cells by preventing the cleavage of the viral hemagglutinin (HA) protein, a process also mediated by host serine proteases like TMPRSS2. nih.govnih.gov The reduction in viral load in cell cultures highlights the compound's potential to limit the spread and progression of infection at the cellular level. au.dk

| Virus | Cell Line/Model | Effect | Reference |

|---|---|---|---|

| SARS-CoV-2 | Calu-3 (human lung cells) | Partially blocks viral entry and reduces viral genomic equivalents. | netascientific.com |

| SARS-CoV | Calu-3 (human lung cells) | Causes a 10-fold decrease in viral entry and a 13-fold decrease in replication. | spandidos-publications.com |

| MERS-CoV | Calu-3 / Caco-2 cells | Inhibits viral entry. | asm.orgpnas.org |

| Influenza A Virus | Primary human tracheal epithelial cells | Inhibits viral replication by reducing cleavage of hemagglutinin (HA). | nih.gov |

| Influenza A and B | In vitro / Chicken embryos | Inhibited replication; reduced hemagglutinin titers in ovo. | nih.gov |

In addition to TMPRSS2, Camostat is a potent inhibitor of several other physiologically important serine proteases, including trypsin, plasmin, kallikrein, and thrombin. nih.govgenetex.com This broad-spectrum activity contributes to its effects observed in various non-viral research models, such as those for pancreatitis, where excessive trypsin activity is a key pathological driver. patsnap.comnih.gov Its ability to inhibit plasmin, kallikrein, and thrombin also points to its involvement in the coagulation and inflammatory pathways. patsnap.com

The interaction between Camostat and serine proteases is characterized by a covalent binding mechanism. asm.orgasm.org After initial non-covalent binding to the enzyme's active site, the ester bond in Camostat is attacked by the catalytic serine residue of the protease. biorxiv.orgasm.org This results in the formation of a stable, long-lived covalent acyl-enzyme intermediate, which effectively inactivates the protease. asm.orgrsc.org

Crystal structure analysis of Camostat in complex with urokinase-type plasminogen activator (uPA), a related serine protease, revealed that the inhibitor is hydrolyzed, and the cleaved Camostat then covalently binds to the active site serine (Ser195). asm.orgnih.gov This provides a structural basis for its inhibitory mechanism. Homology modeling suggests that Camostat inhibits TMPRSS2 through the same covalent mechanism. asm.orgnih.gov Mass spectrometry studies have further confirmed the formation of a covalent adduct between trypsin and Camostat's active metabolite, FOY-251. biorxiv.org The potency of this inhibition is high, with a reported inhibitory constant (Ki) for trypsin of 1 nM. caymanchem.com

| Protease | Mechanism of Inhibition | Inhibitory Constant (Ki) / IC50 | Reference |

|---|---|---|---|

| TMPRSS2 | Covalent binding to active site serine. | IC50 = 6.2 nM | asm.orgresearchgate.net |

| Trypsin | Covalent binding to active site serine. | Ki = 1 nM | caymanchem.com |

| Plasmin | Inhibitor | Data not specified | genetex.com |

| Kallikrein | Inhibitor | Data not specified | genetex.com |

| Thrombin | Inhibitor | Data not specified | genetex.com |

Inhibition of Other Key Proteases: Trypsin, Plasmin, Kallikrein, and Thrombin

Modulation of Inflammatory Protease Systems in Research Models

In research models, Camostat has been demonstrated to inhibit several key proteases involved in inflammatory processes. Its targets include trypsin, plasmin, and kallikrein. patsnap.com By blocking these enzymes, Camostat can interfere with the inflammatory cascade. For instance, trypsin is a digestive enzyme that, when excessively active, can lead to tissue damage in conditions like pancreatitis. patsnap.com Kallikrein is involved in the kallikrein-kinin system, which regulates inflammation and pain, while plasmin is a key enzyme in the breakdown of blood clots. patsnap.com The inhibition of these proteases underscores Camostat's role in modulating inflammatory responses.

| Inflammatory Protease | Effect of Camostat | Physiological/Pathological Relevance |

| Trypsin | Inhibition | Reduces proteolytic activity, potentially mitigating tissue damage in pancreatitis. patsnap.com |

| Plasmin | Inhibition | Involved in fibrinolysis (breakdown of blood clots). patsnap.com |

| Kallikrein | Inhibition | Modulates the kallikrein-kinin system, influencing inflammation and pain. patsnap.com |

This table summarizes the inhibitory effects of Camostat on key inflammatory proteases as observed in research models.

Specificity and Non-Inhibition of Neutrophil Serine Proteases (e.g., Cathepsin G, Neutrophil Elastase, Proteinase 3)

Neutrophils, a type of white blood cell, contain several serine proteases within their azurophilic granules, including Cathepsin G (CG), Neutrophil Elastase (NE), and Proteinase 3 (PR3). ijbs.complos.orgfrontiersin.org These proteases are key players in the innate immune response but can also contribute to tissue damage in inflammatory diseases. frontiersin.orgmdpi.com While Camostat is a broad-spectrum serine protease inhibitor, its activity against specific neutrophil serine proteases appears limited. Research indicates that a high concentration of Camostat is required to inhibit the activity of Neutrophil Elastase on a specific peptide substrate, suggesting it is not a potent inhibitor of NE. acs.org The primary targets of Camostat are proteases like TMPRSS2, trypsin, and prostasin, distinguishing its specificity from inhibitors designed to target neutrophil-derived proteases. patsnap.comuni.lumedchemexpress.com

Cellular Pathway Modulation and Biological Effects in Preclinical Contexts

Camostat exerts its biological effects by modulating specific cellular pathways, which has been explored in various preclinical research settings.

Attenuation of Airway Epithelial Sodium Channel Function in Experimental Models

The airway epithelial sodium channel (ENaC) plays a critical role in regulating the fluid volume on airway surfaces, which is essential for mucociliary clearance. uni.lunih.gov ENaC activity is increased by channel-activating proteases (CAPs), such as prostasin. uni.lunih.gov Camostat has been shown to be a potent inhibitor of these CAPs. uni.lu

In experimental models using human airway epithelial cells, Camostat demonstrated a potent and sustained attenuation of ENaC function, with an IC50 value of approximately 50 nM. uni.lunih.gov This effect was reversible with the addition of excess trypsin. nih.gov Further in vivo studies have substantiated these findings. In the guinea pig trachea, topical administration of Camostat led to a significant and prolonged reduction in ENaC activity. uni.lunih.gov Moreover, when administered as an aerosol to conscious sheep, Camostat enhanced mucociliary clearance for at least five hours post-dosing. uni.lunih.gov These findings highlight Camostat's ability to modulate airway surface liquid volume by inhibiting ENaC-activating proteases.

| Experimental Model | Key Finding | Metric/Parameter | Reference |

| Human Airway Epithelial Cells | Potent and prolonged attenuation of ENaC function | IC50 ~50 nM | uni.lunih.gov |

| Guinea Pig Trachea (in vivo) | Potent and prolonged attenuation of ENaC activity | ED50 = 3 µg/kg | uni.lunih.gov |

| Conscious Sheep (in vivo) | Enhanced mucociliary clearance | Effect observed for at least 5 hours | uni.lunih.gov |

This table presents key research findings on the effect of Camostat on airway epithelial sodium channel function in various experimental models.

Inhibition of Pancreatic Stellate Cell Activity and Monocyte Function in Fibrosis Research

Pancreatic fibrosis, a hallmark of chronic pancreatitis, is driven by the activation of pancreatic stellate cells (PSCs). nih.govfrontiersin.org Activated PSCs are the primary source of extracellular matrix protein accumulation in the pancreas. vkp.org.ua Research has demonstrated that Camostat mesilate can attenuate pancreatic fibrosis. frontiersin.orgvkp.org.uamdpi.com This effect is achieved by inhibiting the activity of both pancreatic stellate cells and monocytes. vkp.org.uamdpi.com The activation of PSCs can be triggered by various factors, including cytokines and oxidant stress, leading to a feedback loop that perpetuates the fibrotic process. frontiersin.org By targeting both PSCs and monocytes, Camostat interrupts this cycle, reducing fibrosis. mdpi.com

Impact on Pro-inflammatory Cytokine and Chemokine Production (e.g., TNF-α, CCL2)

Pro-inflammatory cytokines and chemokines are key signaling molecules that orchestrate inflammatory responses. Tumor necrosis factor-alpha (TNF-α) is a major pro-inflammatory cytokine produced by macrophages and other immune cells. opendentistryjournal.com Chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is crucial for recruiting monocytes to sites of inflammation. mdpi.comnih.gov

Preclinical Efficacy Studies and Disease Models Investigated with Camostat Parent Compound

Antiviral Research in In Vitro and Ex Vivo Cellular Systems

The initial exploration of Camostat's antiviral properties was conducted in various laboratory-based cellular systems. These models are crucial for understanding the fundamental mechanisms by which the compound inhibits viral entry and replication.

SARS-CoV-2 Infection Inhibition in Human Lung Cell Lines (e.g., Calu-3) and Primary Human Lung Epithelial Cells

Studies have consistently demonstrated that Camostat (B1201512) effectively prevents the entry and replication of SARS-CoV-2 in human lung cell lines, such as Calu-3, which are known to be highly permissive to the virus. pnas.org The mechanism of action is attributed to the inhibition of the host cell serine protease TMPRSS2, which is essential for the priming of the viral spike (S) protein, a critical step for viral fusion with the host cell membrane. pnas.orgnih.gov In these TMPRSS2-expressing lung epithelial cells, Camostat has been shown to potently block SARS-CoV-2 S-driven entry. pnas.org

The inhibitory effect of Camostat is not limited to immortalized cell lines. Research on primary human lung epithelial cells has also revealed a significant reduction in SARS-CoV-2 spike protein-driven cellular entry. au.dkplos.org This is significant because primary cells more closely represent the physiological conditions of the human respiratory tract. plos.org The consistent findings across both Calu-3 cells and primary human airway epithelial cells underscore the importance of TMPRSS2 as the dominant protease for viral entry in the upper airway. plos.org

Table 1: Summary of Camostat's Inhibitory Activity in Human Lung Cells

| Cell Type | Virus | Key Finding | Citation |

|---|---|---|---|

| Calu-3 Human Lung Epithelial Cells | SARS-CoV-2 | Potently inhibits TMPRSS2-dependent viral entry. | pnas.org |

| Primary Human Lung Epithelial Cells | SARS-CoV-2 | Significantly reduces spike protein-driven cellular entry. | au.dkplos.org |

| Calu-3 Human Lung Epithelial Cells | SARS-CoV-2 | Reduces the number of genomic equivalents of the virus. | semanticscholar.org |

Pseudotyped Virus Entry Assays with SARS-CoV and SARS-CoV-2 Spike Glycoprotein (B1211001)

To specifically study the viral entry step mediated by the spike protein, researchers have utilized pseudotyped virus entry assays. These systems use a harmless virus, like vesicular stomatitis virus (VSV) or lentivirus, engineered to carry the spike glycoprotein of SARS-CoV or SARS-CoV-2 on its surface. pnas.orgfrontiersin.org

These assays have confirmed that Camostat blocks the entry of pseudoviruses bearing the SARS-CoV-2 spike protein into target cells. pnas.orgelifesciences.org This inhibition is observed in cells that endogenously express TMPRSS2, further solidifying the role of this protease in viral entry and as the target of Camostat. pnas.org For instance, in Calu-3 cells, Camostat effectively inhibits the entry of SARS-CoV-2 pseudoparticles. elifesciences.org The use of these assays allows for the focused investigation of viral entry, separate from other stages of the viral life cycle. pnas.org

Engineered Miniature Human Lung Models for Ex Vivo Viral Infection Studies

To bridge the gap between traditional 2D cell cultures and in vivo models, researchers have developed engineered miniature human lung models. nih.govaats.orgaats.org These three-dimensional (3D) organoid systems, derived from human induced pluripotent stem cells (iPSCs) or adult stem cells, more accurately mimic the complex structure and cellular composition of the human lung. nih.goversnet.orgmdpi.com

Studies using these ex vivo models have shown that Camostat significantly reduces viral entry of both wild-type SARS-CoV-2 and the D614G variant in the distal lung epithelium. nih.govaats.orgaats.org In human airway organoids, Camostat was found to reduce SARS-CoV-2 replication by approximately 90%. elifesciences.org These findings in a more physiologically relevant setting provide strong evidence for the potential efficacy of Camostat in vivo. elifesciences.orgnih.gov

Table 2: Efficacy of Camostat in Advanced Cellular Models

| Model System | Virus Variant(s) | Key Finding | Citation |

|---|---|---|---|

| Engineered Miniature Human Lungs | Wild-type SARS-CoV-2, D614G | Significantly reduced viral transfection in distal lung epithelium. | nih.govaats.orgaats.org |

| Human Airway Organoids | SARS-CoV-2 | Reduced viral replication by approximately 90%. | elifesciences.org |

In Vivo Animal Model Investigations

Following promising in vitro and ex vivo results, the efficacy of Camostat was evaluated in animal models to understand its effects in a whole-organism context.

Efficacy in Murine Models of SARS-CoV Infection and Associated Lethality Reduction

Preclinical studies in murine models have provided crucial in vivo evidence for the protective effects of Camostat against SARS-CoV infection. In a mouse model where animals were given a lethal dose of SARS-CoV, treatment with Camostat resulted in a 60% reduction in mortality. au.dknih.gov This study demonstrated that Camostat could significantly improve survival rates in the face of a severe coronavirus infection. elifesciences.orgnih.gov

These findings in animal models, coupled with the extensive in vitro data, have been instrumental in establishing the rationale for investigating Camostat in clinical trials for the treatment of COVID-19. nih.gov

Modulation of Viral Load in Murine Influenza Models

The efficacy of Camostat in reducing viral load has been evaluated in murine models of influenza. These studies are crucial as the influenza virus utilizes serine proteases like TMPRSS2 for host cell entry, a mechanism that Camostat can inhibit. au.dk

In one key study, ICR mice were infected intranasally with a non-adapted human influenza A virus (A/Taiwan/1/86). nih.gov The administration of Camostat was shown to effectively ameliorate the infection. On the fifth day post-infection, the virus-secreting rate in mice treated with Camostat was 45%, a significant reduction compared to the 90% rate observed in the saline-treated control group. nih.gov This demonstrates the potential of Camostat to suppress viral replication and shedding in an in vivo setting. Further in vitro data from the same study indicated that Camostat also exhibited strong anti-influenza effects against an amantadine-resistant type A virus and a type B influenza virus. nih.gov These findings highlight that blocking hemagglutinin cleavage by inhibiting proteases is a viable strategy for developing anti-influenza agents. nih.gov

Table 1: Effect of Camostat on Viral Secretion in Murine Influenza Model

| Treatment Group | Virus Secreting Rate (Day 5 Post-Infection) | Reference |

|---|---|---|

| Saline (Control) | 90% | nih.gov |

| Camostat | 45% | nih.gov |

Therapeutic Potential in Rat Models of Pancreatic Fibrosis and Pancreatitis-Induced Pain

Camostat has demonstrated significant therapeutic potential in various rat models of pancreatic fibrosis and pancreatitis-associated pain. Its mechanism is linked to the inhibition of proteases, such as trypsin, which play a role in pancreatic inflammation and fibrosis. stemcell.comebi.ac.uk

In a model using dibutyltin (B87310) dichloride (DBTC) to induce chronic pancreatitis in Lewis rats, oral administration of Camostat mesilate inhibited inflammation, cytokine expression, and fibrosis in the pancreas. nih.gov In vitro analysis revealed that Camostat inhibited the production of monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-alpha) from monocytes, as well as the proliferation and MCP-1 production from pancreatic stellate cells (PSCs), which are key drivers of fibrosis. nih.govscispace.com

Another study utilized Otsuka Long-Evans Tokushima Fatty (OLETF) rats, which are deficient in the cholecystokinin (B1591339) (CCK)-1 receptor and spontaneously develop pancreatic inflammation and fibrosis. nih.gov Treatment with a Camostat-rich diet prevented and even reversed pancreatic fibrosis and atrophy in these rats. scispace.comnih.gov The treated rats showed significantly higher pancreatic weight and contents of protein, DNA, and digestive enzymes compared to untreated controls. nih.gov Furthermore, the expression of pro-inflammatory cytokines and markers of fibrosis, such as alpha-smooth muscle actin (α-SMA), was greatly suppressed. nih.gov

Research has also explored Camostat's effect on pancreatitis-induced pain. In a rodent model, Camostat mesilate was shown to prevent and suppress pain, referred hyperalgesia, and allodynia associated with pancreatitis. ebi.ac.uk This suggests that proteinases like trypsin are critically involved in the pain pathways of pancreatitis. ebi.ac.ukphysiology.org

Table 2: Effects of Camostat in a DBTC-Induced Pancreatic Fibrosis Rat Model

| Parameter | Observation | Reference |

|---|---|---|

| In Vivo | ||

| Pancreatic Inflammation | Inhibited | nih.gov |

| Cytokine Expression | Inhibited | nih.govscispace.com |

| Pancreatic Fibrosis | Inhibited | nih.gov |

| In Vitro | ||

| Monocyte MCP-1 & TNF-alpha Production | Inhibited | nih.govscispace.comsemanticscholar.org |

| Pancreatic Stellate Cell (PSC) Proliferation | Inhibited | nih.govsemanticscholar.org |

| PSC MCP-1 Production | Inhibited | nih.govscispace.com |

Table 3: Effects of Camostat in CCK-1 Receptor-Deficient OLETF Rats

| Parameter | Outcome in Camostat-Treated Rats | Reference |

|---|---|---|

| Pancreatic Atrophy and Fibrosis | Prevented and Reversed | scispace.comnih.gov |

| Pancreatic Wet Weight | Significantly Higher | nih.gov |

| Pancreatic Protein, DNA, Amylase, Lipase, Trypsin | Significantly Higher | nih.gov |

Research on Mucociliary Clearance Enhancement in Ovine Models

The potential of Camostat to improve mucociliary clearance (MCC) has been investigated in ovine (sheep) models. uni.lunih.gov This function is critical for airway health, and its impairment is a feature of diseases like cystic fibrosis. uni.lunih.gov The mechanism involves the inhibition of channel-activating proteases (CAPs) that positively regulate the epithelial sodium channel (ENaC). uni.lunih.gov By inhibiting these proteases, Camostat can indirectly attenuate ENaC function, leading to increased airway surface hydration and enhanced MCC. uni.lunih.gov

In a study using conscious sheep, Camostat administered by aerosol inhalation was shown to enhance mucociliary clearance. uni.lunih.gov The effect was observed for at least 5 hours after a single inhaled dose. uni.lunih.gov A 1.5-mg administered dose of Camostat mesylate resulted in a significant increase in MCC between 2 to 4 hours post-administration. uni.lu This in vivo research provides strong evidence for the therapeutic potential of targeting airway proteases to improve mucus clearance. uni.lunih.gov The findings in the ovine model validate the mechanism observed in in vitro human airway epithelial cells and support the progression of this approach for treating diseases characterized by impaired MCC. uni.lunih.gov

Table 4: Effect of Aerosolized Camostat on Mucociliary Clearance (MCC) in Ovine Model

| Treatment | Outcome | Duration of Effect | Reference |

|---|---|---|---|

| Camostat (aerosol) | Enhanced MCC | At least 5 hours post-dosing | uni.lunih.gov |

Advanced Analytical and Methodological Approaches Utilizing Camostat D6

Chromatographic Techniques for Research Compound Purity and Related Substance Determination

Chromatographic methods are fundamental in the synthesis and quality control of Camostat-d6, ensuring the purity of the compound and identifying any related substances. High-Performance Liquid Chromatography (HPLC) is a principal technique employed for the purification of Camostat-d6 following its chemical synthesis to isolate it from starting materials and by-products. evitachem.com

In analytical settings, HPLC coupled with mass spectrometry (LC-MS/MS) is used for the precise determination of purity and the detection of any related substances or impurities. evitachem.comveeprho.com The development of robust analytical methods is crucial for ensuring the reliability of research data generated using Camostat-d6. This involves assessing potential impurities that could interfere with experimental results. The use of well-characterized reference materials for impurities is vital for method development and quality control. veeprho.com

| Compound Name | CAS Number | Relationship to Camostat |

|---|---|---|

| Camostat Impurity 1 (Free Base) | 71079-08-8 | Active metabolite, also known as GBPA. veeprho.comnih.gov |

| 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino)-2-oxoethyl Ester | 59721-16-3 | Related compound. veeprho.comveeprho.com |

| Camostat Impurity 1 (HCl Salt) | 141651-89-0 | Salt form of the active metabolite. veeprho.comveeprho.com |

Spectroscopic Applications for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for the structural confirmation and quantitative analysis of Camostat-d6.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used during the synthesis process to verify the molecular structure and, crucially, to confirm the successful incorporation of deuterium (B1214612) atoms at the specified positions within the molecule. evitachem.com It provides definitive structural integrity information. evitachem.com Comparing the ¹H NMR spectra of deuterated and non-deuterated compounds allows researchers to confirm the location and extent of isotopic labeling. researchgate.netconicet.gov.ar

Mass Spectrometry (MS) : MS is employed for molecular weight determination and purity assessment. evitachem.com In pharmacokinetic studies, the key application of Camostat-d6 is its use as an internal standard for the quantification of unlabeled Camostat and its metabolites in biological matrices like plasma. veeprho.com The mass difference between the deuterated standard (Camostat-d6) and the non-deuterated analyte allows for their distinct detection by an LC-MS/MS system, which is essential for correcting for variations in sample processing and instrument response. veeprho.comresearchgate.net This improves the accuracy and reliability of quantitative analysis in therapeutic drug monitoring and metabolic research. veeprho.com

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₁D₆N₄O₅Cl (inferred from related compounds and structure) |

| Synonym | 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic acid, 2-(di(methyl-d3)amino)-2-oxoethyl ester, monohydrochloride. caymanchem.com |

| CAS Number | 2930627-60-2. caymanchem.com |

| Application | Internal standard for analytical and pharmacokinetic research. veeprho.com |

Development and Validation of Pharmacokinetic/Pharmacodynamic (PK/PD) Models

The use of stable isotope-labeled compounds like Camostat-d6 is foundational for developing accurate pharmacokinetic (PK) models. veeprho.commedchemexpress.com These models describe the absorption, distribution, metabolism, and excretion (ADME) of a drug and are critical for understanding its behavior in a biological system. medchemexpress.comnih.gov By providing precise quantification of the drug and its metabolites over time, Camostat-d6 enables the creation and validation of sophisticated PK/PD models that link drug exposure to its pharmacological effect. veeprho.comnih.gov

Researchers have developed semi-mechanistic PK/PD models for Camostat and its primary active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), also known as FOY-251. nih.govnih.gov These models are more advanced than simple empirical models because they incorporate specific biological mechanisms. nih.gov A key example is a one-compartment PK/PD mathematical model developed for Camostat and GBPA. nih.gov

This model specifically incorporates the mechanism of reversible covalent inhibition of the transmembrane serine protease 2 (TMPRSS2) by the active metabolite, GBPA. nih.gov The development of such a model relies on high-quality clinical trial data where plasma concentrations of the metabolites are measured over time. researchgate.netnih.gov The use of Camostat-d6 as an internal standard in the LC-MS/MS bioanalytical methods that generate this data is crucial for ensuring the precision required for accurate model parameter estimation. veeprho.comresearchgate.net The model can then be used to predict the pharmacokinetics of the drug under different conditions. nih.gov

A significant application of semi-mechanistic PK/PD models is their use in predicting therapeutic efficacy. The model for Camostat has been used to predict its effectiveness against SARS-CoV-2. nih.govharringtondiscovery.org The virus depends on the host cell protease TMPRSS2 to cleave its spike protein, a necessary step for viral entry into cells. nih.govnih.gov By inhibiting TMPRSS2, Camostat and its metabolite GBPA can block this process. nih.govnih.gov

The PK/PD model links the concentration of the active metabolite (GBPA) to the degree of TMPRSS2 inhibition and, consequently, to the reduction in viral entry. nih.gov This allows for simulations to predict how different dosing regimens might affect viral replication. nih.gov Modeling has been instrumental in providing insights into the drug's potential and guiding further development. nih.govharringtondiscovery.org

| Model Prediction | Finding | Implication |

|---|---|---|

| TMPRSS2 Inhibition Requirement | The model predicts that 95% inhibition of the TMPRSS2 enzyme is required to achieve a 50% inhibition of viral entry efficiency. nih.gov | Highlights the high level of target engagement needed for significant antiviral effect. |

| Efficacy Prediction | A standard dosing regimen was predicted to achieve 90% inhibition of TMPRSS2 but only result in about 40% inhibition of viral entry. nih.gov | Suggests that even substantial target inhibition may lead to only modest reduction in viral entry. |

| Dose-Response Prediction | A three-fold higher dose was predicted to only marginally improve the viral entry inhibition to 54%. nih.gov | Indicates a potential plateau in efficacy and supports exploring medicinal chemistry to enhance potency. nih.gov |

Synthesis and Derivatization Strategies for Camostat and Deuterated Analogs

Historical and Contemporary Synthetic Pathways for Camostat (B1201512) Production

The synthesis of Camostat has evolved since its initial development, with various methods aimed at improving yield and purity. google.comnih.gov A key reaction in its production is the esterification of 4-guanidinobenzoic acid or its reactive derivatives with 4-hydroxyphenylacetic acid N,N-dimethylcarbamoylmethyl ester. google.com

One of the earlier patented methods involved the reaction of 4-guanidinobenzoyl chloride hydrochloride with an ester compound in pyridine. google.com However, this method resulted in a low yield of 3.6%. google.com To enhance the efficiency of the synthesis, alternative strategies have been developed.

A significant improvement involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the esterification process. google.com Another approach utilizes the Vilsmeier-Haack reaction to activate the acid functional group of 4-guanidinobenzoic acid hydrochloride (GBA) before coupling it with 2-(dimethylamino)-2-oxoethyl-2-(4-hydroxyphenyl)acetate (DOHA), achieving a high yield of 80%. koreascience.kr

Contemporary methods often focus on the purification of intermediates to improve the final product's quality. For instance, converting the reaction product to a p-toluenesulfonate salt of Camostat allows for effective purification before its conversion to the mesylate salt. google.com Another synthesis route starts with the protection of 4-hydroxyphenylacetic acid with N,N-dimethyl-2-bromoacetamide, followed by esterification with the acyl chloride of p-guanidinobenzoic acid. nih.govscribd.com

The table below summarizes some of the known synthetic routes for Camostat mesylate.

Table 1: Synthetic Pathways for Camostat Mesylate

| Starting Materials | Key Reagents and Conditions | Reported Yield | Reference |

|---|---|---|---|

| 4-guanidinobenzoyl chloride hydrochloride, ester compound | Pyridine | 3.6% | google.com |

| 4-guanidinobenzoic acid, 4-hydroxyphenylacetic acid N,N-dimethylcarbamoylmethyl ester | Dicyclohexylcarbodiimide (DCC), p-toluenesulfonic acid | High yield | google.com |

| p-Aminobenzoic acid, (2-(dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate) | Thiourea trioxide, s-trichlorotriazine (TCT)/N-methylmorpholine (NMM) | 28% | |

| 4-hydroxyphenylacetic acid, N,N-dimethyl-2-bromoacetamide | Refluxing acetonitrile, crude acyl chloride of p-guanidinobenzoic acid | Moderate | nih.govscribd.com |

| 4-guanidinobenzoic acid hydrochloride (GBA), 2-(dimethylamino)-2-oxoethyl-2-(4-hydroxyphenyl)acetate (DOHA) | Vilsmeier-Haack reagent | 80% | koreascience.kr |

Methodologies for Deuterium (B1214612) Incorporation and Control of Isotopic Purity in Camostat-d6 Synthesis

Deuterated drugs, like Camostat-d6, are synthesized to potentially enhance pharmacokinetic properties by replacing carbon-hydrogen (C-H) bonds with more stable carbon-deuterium (C-D) bonds at metabolic sites. evitachem.comresearchgate.net The synthesis of Camostat-d6 involves incorporating deuterium atoms into the molecule, a process that requires precise control to ensure high isotopic purity. evitachem.comnih.gov

The primary methods for introducing deuterium into organic molecules include:

Direct Isotope Exchange: This involves swapping hydrogen atoms with deuterium, often using deuterated solvents like D₂O. researchgate.netsimsonpharma.com

Use of Deuterated Reagents: Synthesis can start with or utilize deuterated precursors and reagents, such as deuterated methyl nosylate (B8438820) or CD₃I. researchgate.netsimsonpharma.comrsc.org

Metal-Catalyzed Hydrogenation: Using deuterium gas (D₂) in hydrogenation reactions. simsonpharma.com

Electrochemical Synthesis: A newer approach involves a flow synthesis system that uses a proton-conducting membrane and heavy water (D₂O) to introduce deuterium at room temperature and ambient pressure. bionauts.jp

For Camostat-d6, the deuterium atoms are typically incorporated into the dimethylamino group, resulting in a -N(CD₃)₂ moiety. This is achieved by using deuterated starting materials in the synthesis steps that form this part of the molecule. evitachem.com

Controlling isotopic purity is a critical challenge in the synthesis of deuterated compounds. nih.govneulandlabs.com It is essential to minimize the presence of isotopologues with incorrect levels of deuteration (over-, under-, or mis-deuteration). nih.gov Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for verifying the incorporation of deuterium, confirming the structural integrity, and assessing the isotopic purity of the final product. evitachem.comfigshare.comacs.org

Novel Chemical Approaches in Ester-Based Drug Synthesis Relevant to Camostat

The synthesis of Camostat relies on the formation of an ester linkage, a common and critical transformation in medicinal chemistry. rsc.orgmdpi.com Research into novel esterification methods is ongoing, with a focus on developing safer, more sustainable, and efficient processes. rsc.orgresearchgate.net

Traditional esterification methods, such as the Fischer-Speier esterification, often require harsh conditions. libretexts.org The Steglich esterification, which uses a carbodiimide (B86325) coupling reagent like DCC, allows for milder reaction conditions. rsc.org However, concerns about the hazardous nature of some reagents and solvents have driven the development of alternatives. rsc.org

Recent advancements in ester synthesis that are relevant to compounds like Camostat include:

Development of Greener Catalysts and Solvents: Research has focused on finding more environmentally friendly alternatives to hazardous reagents and solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). rsc.org For example, using Mukaiyama's reagent with dimethyl carbonate (DMC) has been identified as a more sustainable option for Steglich-type reactions. rsc.org

Carbonylative Coupling Reactions: Palladium-catalyzed carbonylative reactions, where carbon monoxide (or a surrogate) is incorporated, provide another route to ester synthesis. researchgate.net

Flow Chemistry: The use of flow synthesis systems, as seen in some deuteration methods, offers advantages in terms of control, safety, and scalability for esterification reactions. bionauts.jp

Development of Analytical Methods for Bulk Compound and Research Standards

Ensuring the quality of Camostat and its deuterated analogs requires robust analytical methods for both the bulk compound and for use as research standards. eventscribe.netmedchemexpress.com These methods are essential for identifying and quantifying the active pharmaceutical ingredient (API) and any related impurities. eventscribe.netbiomedgrid.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing Camostat. biomedgrid.combiomedgrid.com Reversed-phase HPLC (RP-HPLC) methods have been developed to separate Camostat from its potential impurities. biomedgrid.com Due to the presence of the guanidine (B92328) group, which can lead to poor retention on RP-HPLC columns, ion-pair reagents are often added to the mobile phase to improve separation. biomedgrid.com

Forced degradation studies are conducted to identify potential impurities that may form under stress conditions such as acid, base, oxidation, heat, and light. eventscribe.net This information is crucial for developing stability-indicating analytical methods.

For deuterated compounds like Camostat-d6, analytical methods must also be capable of determining isotopic purity. figshare.comacs.org Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, as it can separate and quantify different isotopologues. figshare.comacs.org Validated UHPLC-MS/MS methods have been developed for the reliable quantification of Camostat and its metabolites in biological samples, which is also relevant for the analysis of research standards. researchgate.netnih.gov

The development of certified reference standards is critical for the accuracy and validation of these analytical methods. medchemexpress.comnihs.go.jp These standards are used for system suitability tests, calibration, and ensuring the reliability of analytical results. biomedgrid.combiomedgrid.com

The table below lists the common names of the compounds mentioned in this article.

Emerging Research Directions and Unexplored Avenues for Camostat D6

Design and Synthesis of Novel Deuterated Analogs with Modulated Research Profiles

The strategic incorporation of deuterium (B1214612) into bioactive molecules is a well-established method to enhance their metabolic stability. nih.gov This "deuterium effect" arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This principle is being applied to the design and synthesis of novel deuterated analogs of Camostat (B1201512) to create research tools with fine-tuned properties.

Researchers are exploring the synthesis of various deuterated forms of Camostat, such as Camostat-d4 and Camostat-d6, to investigate how the location and number of deuterium atoms affect the molecule's profile. evitachem.comsimsonpharma.com The synthesis of deuterated aromatic compounds can be achieved through methods like metal-catalyzed hydrogen-deuterium (H-D) exchange reactions using heavy water (D2O). tn-sanso.co.jp For instance, a mixed catalyst system of Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) can facilitate the deuteration of precursor molecules. nih.gov Another approach involves the reduction of amide compounds to synthesize deuterated amines. epj-conferences.org

The goal of creating these novel analogs is to modulate their research profiles in several ways:

Improved Metabolic Stability: By replacing hydrogen atoms at known sites of metabolic hydroxylation with deuterium, the resulting analogs are expected to have a longer half-life and lower clearance in microsomal studies. nih.gov This allows for more stable compound concentrations in in vitro and in vivo research models.

Altered Pharmacokinetics: Deuteration can alter the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. evitachem.com Studying different deuterated analogs helps researchers understand these relationships and select the best tool for specific pharmacokinetic studies. evitachem.com

Mechanistic Probes: Analogs with deuterium at specific positions can serve as probes to elucidate metabolic pathways. By observing how different deuterated versions are metabolized, scientists can pinpoint the exact sites of enzymatic action. evitachem.comnih.gov

Previous studies on other deuterated compounds have shown that this strategy can successfully improve metabolic properties, providing a strong rationale for its application to the Camostat scaffold. nih.gov

Identification of Undiscovered Protease Targets and Intracellular Signaling Pathways

While Camostat is widely recognized for its inhibition of Transmembrane Protease, Serine 2 (TMPRSS2), it is a broad-spectrum inhibitor that affects a range of serine proteases. asm.orgcaymanchem.com Research is ongoing to identify novel protease targets and to better understand the downstream intracellular signaling pathways modulated by Camostat and its deuterated analogs.

Undiscovered Protease Targets: Camostat has demonstrated inhibitory activity against a panel of serine proteases, often with nanomolar potency. asm.org Beyond TMPRSS2, known targets include trypsin, plasmin, kallikrein, and thrombin. caymanchem.com Enzyme inhibition assays have shown that Camostat effectively inhibits urokinase-type plasminogen activator (uPA), plasma kallikrein (PK), factor XIa (FXIa), and matriptase. asm.org Furthermore, research suggests that SARS-CoV-2 may use TMPRSS2-related proteases for activation, and these enzymes are also sensitive to Camostat. nih.gov The stable nature of Camostat-d6 makes it an ideal probe for proteomics-based approaches to identify a more comprehensive list of interacting proteases within complex biological systems.

Intracellular Signaling Pathways: The inhibition of proteases by Camostat can have significant effects on various cellular signaling cascades. Studies in mouse models have revealed that Camostat administration can influence multiple pathways involved in pancreatic growth and inflammation:

mTOR Signaling: Camostat feeding in mice has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for regulating protein synthesis and cell growth. nih.govphysiology.org This activation is indicated by the increased phosphorylation of mTOR downstream targets like 4E-BP1 and ribosomal protein S6. nih.gov

Calcineurin Pathway: Camostat can also stimulate the calcineurin pathway, a calcium-dependent signaling route. nih.govphysiology.org This is evidenced by the dephosphorylation of the calcineurin substrate CRHSP-24 and an increase in calcineurin protein levels in response to Camostat feeding. physiology.org

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK and JNK, are also impacted. nih.gov These pathways are important for regulating the expression of early response genes involved in cell proliferation. nih.gov

Inflammatory Cytokine Production: Camostat has been shown to inhibit the production of inflammatory mediators like TNF-α and chemokine (C-C motif) ligand 2 (CCL2) by monocytes. caymanchem.com

Calcium-Calcineurin-NFAT Pathway: Viral infections can trigger calcium overload, activating the calcineurin-NFAT (nuclear factor of activated T-cells) pathway, which promotes the production of pro-inflammatory cytokines. mdpi.com As a modulator of calcineurin signaling, Camostat could potentially influence this axis. nih.govphysiology.org

The use of Camostat-d6 in these studies could help to dissect these complex signaling networks with greater precision due to its predictable and stable pharmacokinetics.

Integration of Advanced Computational Modeling and Simulation for Predictive Preclinical Outcomes

Advanced computational modeling and simulation are becoming indispensable tools in drug discovery and development, allowing for the prediction of molecular interactions and pharmacokinetic profiles before costly and time-consuming experimental work. nih.govmdpi.com These methods are being increasingly applied to study Camostat and its analogs.

Molecular Docking and Virtual Screening: Computational docking is used to predict the binding affinity and orientation of a small molecule within the active site of a target protein. uwo.ca Homology models of proteases like TMPRSS2 have been generated to perform in silico screening of compound libraries. asm.orguwo.ca Such studies have successfully identified Camostat as a potential binder to the TMPRSS2 active site, often anchored to key residues like His-296. uwo.ca These models reveal that Camostat is hydrolyzed by the protease, and the cleaved portion forms a covalent bond with the catalytic serine residue (Ser195), explaining its inhibitory mechanism. asm.org This computational approach can be extended to screen novel deuterated analogs of Camostat against a wide array of proteases to predict their binding profiles and guide synthesis efforts.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Semi-mechanistic PK/PD models are being developed to simulate the effects of Camostat in the body. nih.govnih.gov These models incorporate parameters for the absorption and metabolism of Camostat into its active metabolite, as well as the mechanism of target inhibition. nih.gov For example, a one-compartment PK/PD model was developed for Camostat and its active metabolite FOY-251 (also known as GBPA), which incorporated the reversible covalent inhibition of TMPRSS2. nih.gov This model predicted that a high level of TMPRSS2 inhibition (95%) is required to achieve a 50% reduction in viral entry efficiency. nih.gov Such models are invaluable for estimating effective concentrations and exploring the potential impact of different dosing regimens. nih.gov The enhanced stability of Camostat-d6 provides more reliable input parameters for these models, leading to more accurate predictive outcomes for preclinical research. This modeling also supports medicinal chemistry efforts to further enhance the PK/PD properties and potency of the Camostat molecule. nih.gov

Development of High-Throughput Screening Assays Incorporating Deuterated Probes for Mechanistic Studies

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify active molecules or "hits". embopress.org The unique properties of deuterated compounds like Camostat-d6 make them highly suitable for incorporation into advanced HTS assays designed for mechanistic studies.

Mass Spectrometry-Based HTS: Recent advances have enabled the use of mass spectrometry (MS) in HTS formats. embopress.org These label-free methods offer a direct and sensitive way to measure the products of enzymatic reactions. Deuterated compounds are frequently used in these assays as internal standards for accurate quantification. pnas.orgresearchgate.net For example, levels of specific analytes in cell pellets can be quantified by LC-MS/MS in multiple reaction-monitoring mode, using deuterated compounds as internal standards to ensure precision. pnas.org Camostat-d6 could serve as such a standard in HTS assays designed to measure the activity of proteases it inhibits.

NMR-Based Screening: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for fragment-based drug discovery (FBDD). nih.gov Protein-based NMR screening can detect the weak interactions of small molecules with a target protein. The use of deuteration can increase the molecular weight limit of this approach, expanding its applicability. nih.gov A deuterated probe like Camostat-d6 could be used in competition NMR screening to identify new scaffolds that bind to the same protease active site.

Fluorescence Competition Assays: HTS assays are often based on fluorescence. A fluorescently-labeled probe that binds to a target protein can be used in a competition assay, where a decrease in fluorescence indicates that a test compound has displaced the probe. nih.gov While Camostat-d6 itself is not fluorescent, it can be used in the development and validation of such assays. By confirming that Camostat-d6 competes with a newly developed fluorescent probe for binding to a target protease, researchers can validate that the probe is binding to the desired active site. This validated assay can then be used to screen large compound libraries for novel inhibitors. nih.gov

The development of these sophisticated HTS assays, leveraging the stability and unique mass signature of deuterated probes like Camostat-d6, will accelerate the discovery of new protease inhibitors and provide deeper insights into their mechanisms of action.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for validating the purity and stability of Camostat-d6 (hydrochloride) in experimental formulations?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify isotopic purity and detect degradation products. Stability should be assessed under varying storage conditions (e.g., temperature, pH) using accelerated stability testing protocols. Reference standards must be validated against non-deuterated Camostat to confirm isotopic integrity .

Q. How should researchers handle Camostat-d6 (hydrochloride) to ensure safety and compound integrity during in vitro assays?

- Methodological Answer : Store the compound in airtight, light-protected containers at -20°C to prevent hydrolysis. Use inert solvents like dimethyl sulfoxide (DMSO) for stock solutions, and avoid exposure to strong acids/alkalis or oxidizing agents during preparation. Always conduct experiments in fume hoods with personal protective equipment (PPE) .

Q. What steps are critical for synthesizing Camostat-d6 (hydrochloride) with high isotopic enrichment?

- Methodological Answer : Deuterium incorporation requires controlled reaction conditions (e.g., deuterated solvents, catalysts) and purification via recrystallization or column chromatography. Confirm isotopic enrichment using nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to verify deuteration at all six positions .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in Camostat-d6’s reported inhibitory efficacy across different cell lines?

- Methodological Answer : Conduct dose-response curves in parallel across cell lines, controlling for variables like membrane permeability (via transporter expression profiling) and metabolic stability (using liver microsomes). Employ statistical tools like ANOVA to identify significant differences in IC₅₀ values and validate findings with orthogonal assays (e.g., fluorescence polarization) .

Q. What experimental strategies are recommended for distinguishing Camostat-d6’s mechanism of action from its non-deuterated counterpart in protease inhibition studies?

- Methodological Answer : Use kinetic isotope effect (KIE) analysis to compare enzymatic turnover rates. Pair this with molecular dynamics simulations to assess structural differences in binding affinities. Validate results using X-ray crystallography or cryo-EM to visualize deuterium’s impact on active-site interactions .

Q. How should researchers address discrepancies in pharmacokinetic (PK) data between rodent models and human-derived organoids when testing Camostat-d6?

- Methodological Answer : Perform interspecies scaling by normalizing PK parameters (e.g., clearance, volume of distribution) to body surface area. Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences. Validate with humanized liver models or cytochrome P450 isoform-specific assays .

Q. What protocols ensure reproducibility in Camostat-d6’s antiviral efficacy studies, particularly when testing emerging viral variants?

- Methodological Answer : Standardize viral titers and multiplicity of infection (MOI) across experiments. Include internal controls (e.g., remdesivir for coronaviruses) and use next-generation sequencing to confirm viral genotype. Employ blinded analysis to minimize bias in data interpretation .

Data Analysis and Contradiction Resolution

Q. How can researchers systematically analyze conflicting data on Camostat-d6’s toxicity profile in primary versus immortalized cells?

- Methodological Answer : Perform transcriptomic profiling (e.g., RNA-seq) to identify stress-response pathways differentially activated in cell types. Use lactate dehydrogenase (LDH) release assays and caspase-3/7 activity measurements to quantify apoptosis/necrosis. Cross-reference with historical toxicity databases (e.g., PubChem) .

Q. What statistical approaches are optimal for interpreting variability in Camostat-d6’s metabolic stability across preclinical species?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.